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Compound of Interest

Compound Name: 2,4-dimethyl-1H-indole

Cat. No.: B1337883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the

compound 2,4-dimethyl-1H-indole. While comprehensive, experimentally-derived spectra for

this specific isomer are not readily available in public repositories, this document compiles

essential information, including predicted data, and provides detailed experimental protocols

typical for the characterization of such heterocyclic compounds.

Compound Information
2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound with the chemical

formula C₁₀H₁₁N.[1][2][3] It belongs to the class of substituted indoles, which are of significant

interest in medicinal chemistry and drug discovery due to their prevalence in biologically active

molecules.

Identifier Value Source

Molecular Formula C₁₀H₁₁N [1][2][3]

Molecular Weight 145.20 g/mol [1][2][3]

Monoisotopic Mass 145.08914 Da [4]

CAS Number 10299-61-3 [2]
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Spectroscopic Data Summary
The following sections and tables summarize the available and predicted spectroscopic data

for 2,4-dimethyl-1H-indole.

Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental

composition. The table below lists predicted mass-to-charge ratios (m/z) for various adducts of

2,4-dimethyl-1H-indole.[4]

Adduct Predicted m/z

[M]⁺ 145.08859

[M+H]⁺ 146.09642

[M+Na]⁺ 168.07836

[M+K]⁺ 184.05230

[M+NH₄]⁺ 163.12296

[M-H]⁻ 144.08186

Data sourced from predicted values on PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2,4-dimethyl-1H-indole are not available in the

searched public databases. However, the expected chemical shifts and multiplicities can be

predicted based on the analysis of closely related isomers. For illustrative purposes, the

experimental data for 3,4-dimethyl-1H-indole is provided below.[5]

Table 2.1: Experimental NMR Data for 3,4-dimethyl-1H-indole[5]
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¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)

δ (ppm) Multiplicity & J (Hz)

7.80 s (br), 1H (N-H)

7.19 d, J = 8.1, 1H (Ar-H)

7.09 t, J = 7.6, 1H (Ar-H)

6.93 d, J = 0.8, 1H (Ar-H)

6.87 d, J = 7.1, 1H (Ar-H)

2.78 s, 3H (Ar-CH₃)

2.56 d, J = 0.9, 3H (C₃-CH₃)

Note: This data is for the isomer 3,4-dimethyl-1H-indole and is presented for comparative and

illustrative purposes.[5]

Predicted Analysis for 2,4-dimethyl-1H-indole:

¹H NMR: One would expect a broad singlet for the N-H proton, two singlets for the two

methyl groups (C2-CH₃ and C4-CH₃), and signals in the aromatic region corresponding to

the protons at positions 3, 5, 6, and 7. The proton at C3 would likely appear as a singlet or a

narrow multiplet. The protons on the benzene ring (C5, C6, C7) would show characteristic

doublet and triplet splitting patterns.

¹³C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in

the molecule. Two signals would be in the aliphatic region for the two methyl carbons, while

the remaining eight signals would be in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2,4-dimethyl-1H-indole is not readily available. However, the

spectrum is expected to show characteristic absorption bands for the N-H group, aromatic C-H

bonds, and the indole ring structure.

Table 2.2: Predicted IR Absorption Bands for 2,4-dimethyl-1H-indole
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Wavenumber (cm⁻¹) Vibration Type Expected Intensity

~3400 N-H stretch Medium, Sharp

3100-3000 Aromatic C-H stretch Medium to Weak

2950-2850 Aliphatic C-H stretch (CH₃) Medium

~1600-1450 Aromatic C=C ring stretching Medium to Strong

~1470 and ~1380 C-H bending (CH₃) Medium

~800-700 C-H out-of-plane bending Strong

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of indole

derivatives, based on standard laboratory practices.

Synthesis and Purification (General Procedure)
A common method for the synthesis of substituted indoles is the Fischer indole synthesis.[6]

This involves the reaction of an appropriate phenylhydrazine with a ketone or aldehyde under

acidic conditions. For 2,4-dimethyl-1H-indole, this would typically involve the reaction of (3-

methylphenyl)hydrazine with acetone.

The purification of the final product is critical for obtaining clean spectroscopic data. Flash

column chromatography on silica gel is a standard method.[5]

Reaction Setup: The arylhydrazine and ketone are dissolved in a suitable solvent (e.g.,

ethanol, acetic acid, or toluene) containing an acid catalyst (e.g., polyphosphoric acid,

sulfuric acid, or zinc chloride).

Reaction Execution: The mixture is heated to reflux for several hours, and the reaction

progress is monitored by Thin Layer Chromatography (TLC).

Workup: After completion, the reaction mixture is cooled, neutralized with a base (e.g.,

sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product is then purified by

flash column chromatography using a solvent system such as petroleum ether/ethyl acetate.

[5]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 or

500 MHz instrument.[5]

Parameters for ¹H NMR:

Pulse Program: Standard single pulse (zg30).

Spectral Width: ~16 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Parameters for ¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: ~240 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile

organic solvent like methanol or dichloromethane.
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is used.[5]

GC Parameters:

Column: A capillary column such as an Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) is

suitable.[5]

Carrier Gas: Helium or Nitrogen.

Injection Mode: Split or splitless.

Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by

a ramp of 10-20°C/min to a final temperature of 250-280°C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: ~1-2 scans/second.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample: A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared

by grinding a small amount of the sample with dry KBr powder and pressing it into a thin

disk.

Liquid/Solution: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr)

by dissolving it in a volatile solvent and allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.
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Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a

synthesized indole derivative, integrating the spectroscopic techniques discussed.
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Workflow for Spectroscopic Characterization of 2,4-dimethyl-1H-indole

Synthesis & Purification

Spectroscopic Analysis

Chemical Synthesis
(e.g., Fischer Indole Synthesis)

Purification
(Column Chromatography)

Mass Spectrometry (MS)
Provides Molecular Weight

(e.g., m/z = 145)

Sample

Infrared (IR) Spectroscopy
Identifies Functional Groups

(N-H, C-H, C=C)

Sample

¹³C NMR Spectroscopy
Shows Carbon Environments

(10 unique carbons)

Sample
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Shows Proton Environments

& Connectivity

Sample
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2,4-dimethyl-1H-indole

Confirms C₁₀H₁₁N Confirms Indole Core Confirms C-skeleton Confirms Substitution Pattern

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,4-
dimethyl-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=R586179&Units=SI&Mask=27FF&Type=ALKANE-RI-NON-POLAR-RAMP
https://www.chemscene.com/product/10299-61-3.html
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3
https://pubchemlite.lcsb.uni.lu/e/compound/10997169
https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
http://orgsyn.org/demo.aspx?prep=v95p0015
https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole
https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole
https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole
https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337883?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

